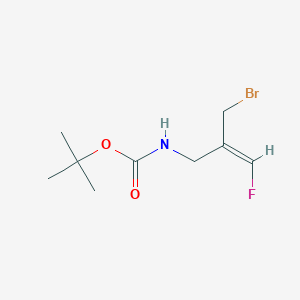

(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate

カタログ番号 B2390902

CAS番号:

1478364-89-4

分子量: 268.126

InChIキー: TXTILTRMBJQAPB-ALCCZGGFSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carbamates are a group of organic compounds derived from carbamic acid (NH2COOH). They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .

Synthesis Analysis

Carbamates can be synthesized through carbamoylation, a process that involves the reaction of a nucleophile with carbonylimidazolide in water . This method allows for the preparation of urea, carbamates, and thiocarbamates without an inert atmosphere .Molecular Structure Analysis

The general formula for carbamates is R2NC(O)OR’, where R and R’ can be any organic substituent . The structure consists of a carbonyl group (C=O) linked to an alkyl or aryl group and an ester group .Chemical Reactions Analysis

Carbamates can undergo a variety of reactions. One common reaction is hydrolysis, where the carbamate is split with water, catalyzed by either an acid or a base . This reaction is reversible and is the reverse of esterification .科学的研究の応用

- Carbamates are a class of pesticides used for pest and insect control in agriculture. They act by inhibiting acetylcholinesterase reversibly. Commonly used carbamate pesticides include carbaryl , carbofuran , and aminocarb .

- The symptoms of exposure to carbamates are similar to those of organophosphates, although poisoning from carbamates tends to be of shorter duration .

- (E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate is employed in palladium-catalyzed synthesis of N-Boc-protected anilines .

- It also plays a role in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at the C-3 position .

- Research has explored the applications of carbamates and tert-butyl compounds in developing bio-based polymers . Controlled/living polymerization of renewable vinyl monomers derived from natural sources, including those with tert-butyl groups, highlights their potential in creating sustainable materials .

- Strategies for preventing the accumulation of ethyl carbamate (EC) in fermented foods involve physical, chemical, and biological approaches. However, physical treatments may affect flavor, while chemical treatments can lead to environmental pollution and food safety concerns .

- Derivatives of tert-butyl carbamate have been investigated for their inhibitory activity against enzymes. These compounds exhibit moderate to very good inhibitory activity .

- Analytical evaluation of carbamate pesticides in human and environmental matrices is crucial. Suitable extraction and analytical methods are employed to assess their presence and impact .

Pesticide Chemistry and Toxicology

Synthetic Chemistry and Organic Synthesis

Polymer and Material Science

Environmental Chemistry and Food Safety

Biological Activity and Drug Discovery

Analytical Methods and Water Quality Monitoring

Safety And Hazards

将来の方向性

特性

IUPAC Name |

tert-butyl N-[(E)-2-(bromomethyl)-3-fluoroprop-2-enyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-6-7(4-10)5-11/h5H,4,6H2,1-3H3,(H,12,13)/b7-5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTILTRMBJQAPB-ALCCZGGFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=CF)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C(=C\F)/CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-tert-butyl (2-(bromomethyl)-3-fluoroallyl)carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![Tert-butyl 3-[(3-cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2390820.png)

![2-[[5-(4-tert-butylphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2390825.png)

![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-propionamide](/img/structure/B2390829.png)

![N-(4-bromophenyl)-2-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-3-(dimethylamino)acrylamide](/img/structure/B2390830.png)

![4-Imino-2-thia-1,3-diazaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2390831.png)

![3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2390837.png)

![2-(iodomethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-5(3H)-one](/img/structure/B2390838.png)

![Ethyl 4-[2-(3-methylquinoxalin-2-ylthio)acetylamino]benzoate](/img/structure/B2390839.png)

![[1,1'-Biphenyl]-3,4'-diyldimethanol](/img/structure/B2390841.png)